molecular formula C19H15ClN6O2 B2893383 3-(2-chlorophenyl)-5-methyl-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-1,2-oxazole-4-carboxamide CAS No. 2097860-48-3

3-(2-chlorophenyl)-5-methyl-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-1,2-oxazole-4-carboxamide

Cat. No.: B2893383
CAS No.: 2097860-48-3
M. Wt: 394.82
InChI Key: ZZTWWVCZOOLLGA-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-5-methyl-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-1,2-oxazole-4-carboxamide is a complex organic compound that belongs to the class of oxazole derivatives This compound is characterized by its unique structure, which includes a chlorophenyl group, a pyridinyl-triazole moiety, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-5-methyl-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-1,2-oxazole-4-carboxamide typically involves multiple steps, including the formation of the oxazole ring, the introduction of the chlorophenyl group, and the attachment of the pyridinyl-triazole moiety. Common synthetic routes may involve:

    Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Chlorophenyl Group: This step may involve electrophilic aromatic substitution reactions.

    Attachment of the Pyridinyl-Triazole Moiety: This can be accomplished through click chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-5-methyl-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-(2-chlorophenyl)-5-methyl-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-1,2-oxazole-4-carboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-chlorophenyl)-5-methyl-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-1,2-oxazole-4-carboxamide stands out due to its unique combination of structural features, which contribute to its diverse chemical properties and potential applications. The presence of the oxazole ring, chlorophenyl group, and pyridinyl-triazole moiety makes it a valuable compound for various research and industrial purposes.

Properties

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-[(1-pyridin-3-yltriazol-4-yl)methyl]-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN6O2/c1-12-17(18(24-28-12)15-6-2-3-7-16(15)20)19(27)22-9-13-11-26(25-23-13)14-5-4-8-21-10-14/h2-8,10-11H,9H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZTWWVCZOOLLGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC3=CN(N=N3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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